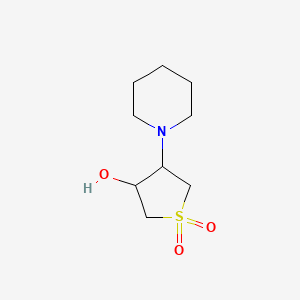

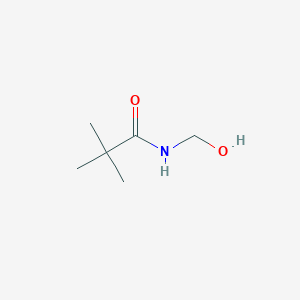

N-(Hydroxymethyl)-2,2-dimethylpropanamide

概要

説明

Chemical compounds with a hydroxymethyl group (-CH2OH) attached to a nitrogen atom could be part of a larger molecule and can participate in a variety of chemical reactions. The hydroxymethyl group is polar, which can influence the solubility and reactivity of the compound .

Synthesis Analysis

The synthesis of such compounds would likely involve the reaction of a suitable amine with formaldehyde or a similar compound to introduce the hydroxymethyl group . The exact conditions and reagents would depend on the specific compound being synthesized .Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of the atoms and the nature of the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the structure .Chemical Reactions Analysis

Compounds with a hydroxymethyl group attached to a nitrogen atom can participate in a variety of chemical reactions. For example, they can undergo further reactions with a second equivalent of an active X-H bond .Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. These properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with other compounds .科学的研究の応用

1. Nuclear Material Processing

- N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) has been studied for its ability to extract neptunium in nuclear material processing. DEHDMPA showed significant efficacy in the distribution and extraction of neptunium, especially in specific valence states (Ban et al., 2016).

- DEHDMPA has also been employed in the selective extraction of U(VI), demonstrating high efficiency and selectivity over other elements like Pu(IV) (Ban et al., 2011).

2. Spectrophotometric Analysis

- The chemical compound 3-chloro-N-hydroxy-2,2-dimethylpropanamide has been used in spectrophotometric analysis, showcasing its utility in forming stable complexes for analytical purposes (Shu, 2011).

3. Chemical Synthesis

- Research into the synthesis of 4,4-dimethyl-3-isoxazolidinone from 3-chloro-N-hydroxy-2,2-dimethylpropanamide has been conducted, indicating its potential as a precursor in organic synthesis (Gui-qiu & Chun-rui, 2004).

- N,N-dimethylpropanamide (DMAA) has been studied for its role in catalytic pyrolysis, important for the preparation of fine chemicals (Zhong-wei, 2008).

4. Flame Retardancy in Textiles

- N-hydroxymethyl-3-dimethylphosphonopropionamide (HDPP) was studied for its efficiency in providing flame retardancy to cellulosic fabrics, suggesting its utility in textile manufacturing (Gaan & Sun, 2007).

5. Crystallography and Molecular Structure

- Studies have been conducted on the crystal structures of compounds containing 2,2-dimethylpropanamide moieties, highlighting their utility in understanding molecular interactions and designing new materials (Yalcin et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(hydroxymethyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)5(9)7-4-8/h8H,4H2,1-3H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNMLDIYCUPXAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B3148973.png)

![2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148988.png)

![Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-](/img/structure/B3148999.png)